1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine
Overview
Description
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine involves several steps. One common method includes the reaction of cyclohexanone with benzylamine in the presence of a catalyst to form an intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding receptor interactions and neurotransmitter systems.
Medicine: It has been investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neurotransmission. By binding to this receptor, the compound can modulate the release of neurotransmitters and influence various physiological processes .
Comparison with Similar Compounds
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is similar to other piperidine derivatives, such as phencyclidine (PCP) and ketamine. it has unique structural features that differentiate it from these compounds. For example, the presence of the benzyl and phenylcyclohexyl groups in its structure provides distinct pharmacological properties .
Similar compounds include:
Phencyclidine (PCP): Known for its anesthetic and hallucinogenic properties.
Ketamine: Used as an anesthetic and for its antidepressant effects.
Methoxetamine: A derivative of ketamine with similar effects.
Properties
IUPAC Name |
1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-3-7-20(8-4-1)19-26-17-15-24(16-18-26)25-23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-25H,11-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGJDNWJJXSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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